3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid
Description
Stereochemical Features:
Chirality :
- The methylamino nitrogen is not chiral due to its substitution with two methyl groups (Boc and CH₃).
- The PEG chain lacks stereogenic centers, as all ether oxygens are bonded to achiral ethylene units.
Conformational Flexibility :
- PEG Chain : The three ethoxy units adopt alternating gauche and trans conformations. In aqueous environments, gauche conformers dominate due to hydrogen bonding with water, as observed in ethylene glycol–water mixtures.
- Boc Group : The bulky tert-butyl moiety imposes steric hindrance, restricting rotation around the carbamate N–C bond. This creates a preference for staggered conformations to minimize steric strain.
Conformational Analysis Table :
| Structural Element | Dominant Conformation | Driving Force |
|---|---|---|
| PEG3 spacer | Gauche (60–70%) | Solvent hydrogen bonding |
| Boc-methylamino linkage | Staggered | Steric hindrance |
The interplay between PEG flexibility and Boc rigidity enables adaptive molecular behavior, critical for applications in drug delivery and bioconjugation.
Comparative Analysis with Related N-Boc Protected PEGylated Compounds
The target compound belongs to a family of Boc-protected PEGylated acids, differing in PEG length and amino group substitution.
Key Structural Comparisons:
PEG Chain Length :
Amino Group Substitution :
Functional Implications :
Properties
Molecular Formula |
C15H29NO7 |
|---|---|
Molecular Weight |
335.39 g/mol |
IUPAC Name |
3-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C15H29NO7/c1-15(2,3)23-14(19)16(4)6-8-21-10-12-22-11-9-20-7-5-13(17)18/h5-12H2,1-4H3,(H,17,18) |
InChI Key |
BNEABPAHFUZFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Structural Components
The target compound features three key elements:
- PEG3 backbone : Three ethylene oxide units connected via ether linkages.
- Boc-protected methylamino group : A tert-butoxycarbonyl (Boc)-protected methylamine attached to the PEG chain.
- Terminal propanoic acid : A carboxylic acid group at the distal end of the PEG chain.
Synthetic Strategies
Stepwise PEGylation
A common approach involves iterative functionalization of PEG diols or amines. For this compound, the synthesis may proceed as follows:
PEG3 Chain Synthesis :
Introduction of the Boc-Protected Methylamino Group :
Final Functionalization :
- Ensure the distal end retains a propanoic acid group.
Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| PEG3 Synthesis | Triethylene glycol, TEMPO, NaClO₂ | Generate PEG3 diol with terminal carboxylic acid |
| Boc Protection | Di-tert-butyl dicarbonate, DIPEA, DMF | Protect methylamine with Boc group |
| Coupling | EDC/HOBT, DIPEA, DMF | Form amide bonds between PEG and methylamino groups |
Linear PEG Chain Construction
An alternative method involves sequential elongation of the PEG chain with pre-functionalized building blocks:
Primary Amine Functionalization :
- React a PEG3 diol with a methylamine derivative to introduce the methylamino group at the desired position.
Boc Protection :
Carboxylic Acid Formation :
- Oxidize the terminal alcohol to a carboxylic acid, preserving the Boc-protected amine.
Critical Reaction Parameters
Coupling Reactions
Amide bond formation between the PEG chain and the methylamino group is pivotal. Common coupling agents include:
| Coupling Agent | Base | Solvent | Yield* |
|---|---|---|---|
| EDC/HOBT | DIPEA | DMF | 70–100% |
| HATU | N-ethylmorpholine | DMF/EtOAc | 44–100% |
*Yields inferred from analogous reactions in search results.
Example Protocol
Challenges and Mitigation
Boc Group Stability
The Boc group is sensitive to acidic conditions. During synthesis, avoid strong acids (e.g., HCl) unless deprotection is intended. Use mild bases (e.g., DIPEA) to prevent premature cleavage.
PEG Chain Length Control
Ensuring precise PEG3 length requires careful monitoring of polymerization steps. Use monodisperse PEG starting materials or iterative coupling to minimize side products.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions to expose the amine for further reactions. For example:
-
Reagents : Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or other strong acids.
-
Conditions : Room temperature or mild heating.
-
Outcome : Liberation of the amine (NH₂) for subsequent coupling or functionalization.
Amide Coupling
The carboxylic acid group can undergo amide bond formation using coupling agents. Analogous reactions in the literature involve:
-
Coupling agents : HATU, EDC, or BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Activating agents : DIPEA (N,N-diisopropylethylamine) or HOBt (hydroxybenzotriazole).
-
Solvents : DMF, THF, or DCM.
Example : In a related compound (2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid), HATU and DIPEA in DMF were used to form amide bonds, achieving yields up to 86% .
Esterification
The carboxylic acid may be converted to an ester for easier handling or further reactions. For example:
-
Reagents : Alcohols (e.g., ethanol) with acid catalysis.
-
Conditions : Mild acidic conditions (e.g., HCl in ethanol) .
Pegylation or Chain Extension
While the compound already contains a PEG3 chain, further pegylation could involve:
-
Oxidation : Converting terminal ethoxy groups to aldehydes or ketones.
-
Nucleophilic substitution : Reacting with alcohols or amines.
Reaction Conditions and Yields
| Reaction Type | Conditions | Yield Range | Key Reagents |
|---|---|---|---|
| Boc Deprotection | TFA or HCl, room temperature | N/A | TFA, HCl |
| Amide Coupling | HATU/EDC/BOP + DIPEA, 0–25°C, 1–24h | 44–86% | HATU, EDC, BOP, DIPEA |
| Esterification | Ethanol, HCl, room temperature | 62–83% | Ethanol, HCl |
Example : A reaction using EDC and HATU achieved an 83% yield in forming an amide bond .
Analytical Methods
Limitations in Literature
Scientific Research Applications
2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and other biomolecules, influencing their function and stability . This interaction is crucial in applications such as targeted protein degradation and drug delivery .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of PEGylated carboxylic acids with varying chain lengths, protective groups, and functional termini. Below is a detailed comparison:
Structural and Functional Differences
Key Findings
Protection Group Stability :
- The Boc group in the target compound is acid-labile (removable via HCl/EtOAc) , whereas Fmoc (in ’s compound) requires basic conditions (e.g., piperidine) for deprotection . This difference dictates their use in orthogonal synthesis strategies.
PEG Chain Length: Shorter PEG chains (e.g., PEG2 in ’s amino-PEG2-acid) reduce steric hindrance in small-molecule conjugates, while longer chains (e.g., PEG8 in ) enhance aqueous solubility for macromolecular drugs .
Functional Group Diversity :
- Imidazole-containing analogs () exhibit pH-dependent solubility and are used in surfactants, unlike the Boc-protected compound, which is tailored for amine-carboxylic acid crosslinking .
Synthetic Flexibility: The Boc-methylamine-PEG3-propanoic acid’s terminal carboxylic acid allows conjugation with amines (e.g., lysine residues), while its Boc group prevents premature reactivity . In contrast, ’s methoxy- or benzyloxy-terminated PEG3-propanoic acids lack this dual functionality .
Biological Activity
3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid, also known as Boc-MeN-PEG3-CH2CH2COOH, is a complex organic compound with the molecular formula C15H29NO7. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in its biological activity and applications in medicinal chemistry. The following sections delve into its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H29NO7 |
| Molecular Weight | 335.39 g/mol |
| CAS Number | 2384323-58-2 |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The presence of the Boc group allows for selective deprotection under acidic conditions, enabling the controlled release of the free amine, which is crucial for various biochemical applications.
The mechanism of action of 3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid primarily involves:
- Protection of Amines : The Boc group protects amine functionalities during synthesis, preventing unwanted reactions.
- Controlled Release : Under acidic conditions, the Boc group can be removed to yield a free amine that can participate in further chemical reactions, such as peptide synthesis.
- Enzyme Interactions : The compound may interact with specific enzymes or proteins, potentially influencing their activity through structural modifications.
Medicinal Chemistry
Research indicates that compounds similar to 3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid are being investigated for their potential as drug candidates. They may serve as prodrugs that can be activated in specific biological environments, enhancing therapeutic efficacy while minimizing side effects.
Case Studies
- Peptide Synthesis : In a study involving peptide synthesis, the Boc-protected amino acids were utilized to create complex peptide structures. The selective removal of the Boc group allowed for precise control over the synthesis process, demonstrating the compound's utility in producing biologically active peptides.
- Drug Development : Another study explored the use of similar compounds in developing drugs targeting specific enzyme pathways. The results indicated that modifying the Boc group could enhance binding affinity and selectivity towards target proteins .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 3-(2-{2-[(Tert-butoxycarbonyl)amino]ethoxy}ethoxy)propanoic acid | Lacks methyl group on the amine |
| 3-(2-{2-[(Tert-butoxycarbonyl)(ethyl)amino]ethoxy}ethoxy)propanoic acid | Contains ethyl group instead of methyl |
| 3-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}acetic acid | Has an acetic acid moiety instead of propanoic acid |
The presence of the methyl group in 3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules.
Q & A
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer : Cross-validate data using standard reference compounds (e.g., commercial Boc-protected amino acids). Replicate synthesis under published conditions, and characterize intermediates rigorously. If inconsistencies persist, collaborate with third-party labs for independent verification via techniques like high-resolution MS or synchrotron XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
